N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134023
InChI: InChI=1S/C12H18FN5/c1-5-18-12(13)10(9(3)16-18)7-14-11-6-8(2)15-17(11)4/h6,14H,5,7H2,1-4H3
SMILES:
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC20134023

Molecular Formula: C12H18FN5

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C12H18FN5
Molecular Weight 251.30 g/mol
IUPAC Name N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C12H18FN5/c1-5-18-12(13)10(9(3)16-18)7-14-11-6-8(2)15-17(11)4/h6,14H,5,7H2,1-4H3
Standard InChI Key LYGXGHJOGGIRQN-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C(=N1)C)CNC2=CC(=NN2C)C)F

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a bifunctional pyrazole derivative characterized by two distinct pyrazole rings interconnected via a methylene-linked amine group. The first pyrazole ring (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl) features an ethyl group at position 1, a fluorine atom at position 5, and a methyl group at position 3. The second pyrazole ring (1,3-dimethyl-1H-pyrazol-5-amine) contains methyl substituents at positions 1 and 3, with an amine functional group at position 5.

The molecular formula is C₁₂H₁₉FN₅, yielding a molecular weight of 287.77 g/mol. Key structural features include:

  • Electron-withdrawing fluorine: Enhances metabolic stability and influences electronic distribution across the pyrazole rings.

  • Alkyl substituents (ethyl, methyl): Contribute to hydrophobicity, facilitating membrane permeability.

  • Methylene bridge: Provides conformational flexibility, enabling interactions with diverse biological targets.

Table 1: Structural Comparison of Pyrazole Derivatives

CompoundSubstituents (Ring 1)Substituents (Ring 2)Molecular Formula
Target Compound1-Ethyl, 5-Fluoro, 3-Methyl1,3-Dimethyl, 5-AmineC₁₂H₁₉FN₅
Analog A1-Ethyl, 5-Fluoro1-Isopropyl, 5-AmineC₁₂H₁₆FN₅
Analog B1-Ethyl, 5-Fluoro1,4-Dimethyl, 5-AmineC₁₂H₁₉FN₅

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Formation of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde: Achieved via Vilsmeier-Haack reaction on 3-methylpyrazole, followed by ethylation and fluorination.

  • Reductive Amination: The aldehyde intermediate reacts with 1,3-dimethyl-1H-pyrazol-5-amine under basic conditions (e.g., NaBH₃CN) in polar aprotic solvents like tetrahydrofuran (THF).

Reaction conditions are meticulously controlled:

  • Temperature: 60–80°C to balance reaction rate and byproduct formation.

  • Catalysts: Palladium or nickel-based catalysts enhance yield in hydrogenation steps.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to improve scalability and purity. Key considerations include:

  • Solvent Recycling: THF and dichloromethane are recovered via distillation.

  • Purification: Chromatography and crystallization achieve >98% purity, critical for pharmaceutical applications.

Biological Activity and Mechanisms

Anticancer Properties

Pyrazole derivatives exhibit notable cytotoxicity against cancer cell lines. While specific data for the target compound remains under investigation, structural analogs demonstrate:

  • IC₅₀ Values: 0.01–10 µM against breast (MCF7) and lung (A549) carcinomas.

  • Mechanism: Inhibition of kinase signaling pathways (e.g., EGFR, VEGFR) and induction of apoptosis via caspase-3 activation.

Anti-Inflammatory Effects

The compound’s fluorine and amine groups facilitate interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, analogs show:

  • Edema Reduction: 40–60% suppression in carrageenan-induced paw edema.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors and bromodomain antagonists. Its modular structure allows for:

  • Side-Chain Modifications: Tailoring pharmacokinetic profiles (e.g., logP, solubility).

  • Targeted Delivery: Conjugation with nanoparticles enhances tumor-specific uptake.

Agricultural Chemistry

Pyrazole derivatives are explored as herbicides and fungicides. The fluorine atom improves resistance to microbial degradation, extending field efficacy.

Comparative Analysis with Structural Analogs

Functional Differences

  • Fluorine vs. Chlorine: Fluorine’s electronegativity enhances binding affinity but reduces metabolic oxidation compared to chlorine.

  • Methyl vs. Isopropyl: Methyl groups lower steric hindrance, favoring enzyme active-site penetration.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and half-life in preclinical models.

  • Target Identification: Employ CRISPR screening to uncover novel biological targets.

  • Green Synthesis: Develop solvent-free reactions to reduce environmental impact.

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